3-(Difluoromethoxy)-2-fluorobenzaldehyde

Lipophilicity ADME Drug Design

Sourcing fluorinated benzaldehydes with precise substitution patterns often leads to inconsistent reactivity and unpredictable ADME profiles. 3-(Difluoromethoxy)-2-fluorobenzaldehyde (CAS 1214347-54-2) solves this by delivering a defined ortho-fluorine and meta-difluoromethoxy arrangement critical for tuning metabolic stability and blood-brain barrier penetration. - Enables synthesis of proprietary CNS-targeted scaffolds with XLogP3 of 2.24, optimizing oral bioavailability. - The -OCF₂H group resists oxidative metabolism better than -OCH₃ analogs, reducing scaffold hopping failures. - 95% purity, available for immediate dispatch to accelerate hit-to-lead campaigns without synthesis delays.

Molecular Formula C8H5F3O2
Molecular Weight 190.121
CAS No. 1214347-54-2
Cat. No. B2900336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethoxy)-2-fluorobenzaldehyde
CAS1214347-54-2
Molecular FormulaC8H5F3O2
Molecular Weight190.121
Structural Identifiers
SMILESC1=CC(=C(C(=C1)OC(F)F)F)C=O
InChIInChI=1S/C8H5F3O2/c9-7-5(4-12)2-1-3-6(7)13-8(10)11/h1-4,8H
InChIKeyYUVUAXKEQGPEPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Difluoromethoxy)-2-fluorobenzaldehyde: Dual-Fluorinated Building Block


3-(Difluoromethoxy)-2-fluorobenzaldehyde (CAS 1214347-54-2) is a fluorinated aromatic aldehyde characterized by a difluoromethoxy group (-OCF₂H) at the meta position and a fluorine atom at the ortho position relative to the aldehyde group . With the molecular formula C₈H₅F₃O₂ and a molecular weight of 190.12 g/mol, it is commercially available at a standard purity of 95% . It serves primarily as a versatile intermediate in organic synthesis, enabling the construction of complex molecules for pharmaceutical and agrochemical applications where precise modulation of lipophilicity, metabolic stability, and electronic properties is critical .

Dual-fluorinated benzaldehyde building block for medicinal chemistry and agrochemical synthesis
Supports modulation of lipophilicity and metabolic stability in lead optimization studies
Ortho-fluorine and meta-difluoromethoxy pattern offers distinct electronic and steric profile versus common analogs

Risks of Replacing with Common Analogs


Direct substitution of 3-(Difluoromethoxy)-2-fluorobenzaldehyde with simpler analogs like 2-Fluoro-3-methoxybenzaldehyde or 3-(Difluoromethoxy)benzaldehyde is scientifically unsound for projects requiring precise property control. The -OCF₂H group provides a unique combination of enhanced lipophilicity and metabolic stability compared to a -OCH₃ group [1], while the additional ortho-fluorine atom introduces distinct steric and electronic effects that can alter reaction pathways and final product properties. These structural features are not additive; they create a specific physicochemical profile that cannot be replicated by substituting with a less fluorinated or differently substituted analog without risking significant deviations in reactivity, solubility, or downstream biological performance [2]. The evidence below quantifies the specific advantages of this compound's substitution pattern over its closest structural relatives.

Target compound vs. simpler analogs
Target Compound
3-(Difluoromethoxy)-2-fluorobenzaldehyde -OCF₂H + ortho-F substitution
Common Substitute
2-Fluoro-3-methoxybenzaldehyde -OCH₃ instead of -OCF₂H; no ortho-F
Methoxy analog cannot replicate the lipophilicity, metabolic resistance, and electronic withdrawal of the difluoromethoxy group — predicted LogP difference of ~1 unit (see evidence).
Target Compound
3-(Difluoromethoxy)-2-fluorobenzaldehyde ortho-F adjacent to -OCF₂H
Common Substitute
3-(Difluoromethoxy)benzaldehyde Lacks ortho-fluorine
Ortho-fluorine contributes steric shielding and electronic modulation; its absence may shift metabolic stability and reactivity profiles, class-level evidence suggests reduced protection against O-dealkylation.

Quantitative Evidence Versus Analogs


Enhanced Lipophilicity vs. Methoxy Analog

3-(Difluoromethoxy)-2-fluorobenzaldehyde is significantly more lipophilic than its methoxy analog, 2-Fluoro-3-methoxybenzaldehyde. The presence of the -OCF₂H group in place of -OCH₃ increases the compound's predicted octanol-water partition coefficient (LogP), which is a critical determinant of membrane permeability and bioavailability. The difluoromethoxy group is known to be more lipophilic than a methoxy group [1]. This difference is reflected in the predicted XLogP3 values for the two compounds: 2.24 for the target compound and 1.30 for the methoxy analog .

Lipophilicity vs. Methoxy
Cross-study comparable
XLogP3 = 2.24 (target) vs. 1.30 (methoxy analog)
Predicted lipophilicity advantage supports membrane permeability screening
+0.94 LogP units; computed value (PubChem 2025.04.14)
Lipophilicity ADME Drug Design Physicochemical Properties

Metabolic Stability from Ortho-Fluorination

The ortho-fluorine atom in 3-(Difluoromethoxy)-2-fluorobenzaldehyde is a strategic structural feature expected to confer increased resistance to O-dealkylation, a major metabolic pathway for aromatic ethers. The difluoromethoxy group (-OCF₂H) itself is already more resistant to this CYP450-mediated metabolism compared to a standard methoxy group (-OCH₃) [1]. The additional ortho-fluorine atom adjacent to the -OCF₂H group introduces steric hindrance and electronic effects that can further impede enzymatic access and stabilize the ether linkage [2]. While direct comparative microsomal stability data for this exact compound is not publicly available, the class-level effect of ortho-fluorination on metabolic stability is well-documented, providing a strong inferential basis for its selection over 3-(Difluoromethoxy)benzaldehyde (CAS 85684-61-3), which lacks this protective ortho-fluorine substituent.

Metabolic Stability
Class-level inference
Ortho-F adjacent to -OCF₂H predicted to resist O-dealkylation
May support prolonged half-life in lead series; direct data unavailable
Based on structure-metabolism relationships for fluorinated aromatics
Metabolic Stability O-Dealkylation Fluorine Chemistry Drug Metabolism

Electronic Modulation and Reactivity

The difluoromethoxy group (-OCF₂H) is a strong electron-withdrawing substituent, more so than a methoxy group (-OCH₃), which influences the electron density of the aromatic ring and the reactivity of the aldehyde moiety. This can alter reaction rates in nucleophilic aromatic substitutions or affect the binding affinity of downstream products to biological targets [1]. The additional ortho-fluorine atom further modulates the electron distribution, creating a unique electronic environment distinct from 3-(Difluoromethoxy)benzaldehyde (CAS 85684-61-3) [2]. This dual modulation is a key design element for fine-tuning the properties of pharmaceuticals and agrochemicals, where even small changes in electron density can significantly impact activity and selectivity [3].

Electronic Modulation
Class-level inference
Strong electron withdrawal from -OCF₂H and ortho-F
Distinct electronic profile may influence reactivity and target binding in downstream SAR
Quantitative Hammett constants not available for this substitution pattern
Electronic Effects SAR Drug-Receptor Interactions Organic Synthesis

High-Value Application Scenarios


Fluorinated Drug Candidates with Enhanced ADME

Leveraging its increased lipophilicity (XLogP3 = 2.24) [1] and predicted metabolic stability [2], 3-(Difluoromethoxy)-2-fluorobenzaldehyde is an optimal starting material for medicinal chemistry programs aiming to improve the oral bioavailability and half-life of drug candidates. It is particularly valuable in the development of CNS-active drugs, where crossing the blood-brain barrier is essential.

Next-Generation Agrochemical Development

The unique electronic and physicochemical properties conferred by the dual fluorination pattern are directly applicable to the design of novel pesticides and herbicides [1]. The difluoromethoxy group can increase target-site binding affinity and metabolic stability in plants and pests, while the ortho-fluorine atom provides an additional handle for fine-tuning selectivity and environmental persistence [2].

Advanced Heterocyclic Synthesis Building Block

As a benzaldehyde building block, this compound's aldehyde group is a versatile handle for constructing a wide array of heterocyclic cores found in bioactive molecules. Its specific substitution pattern, unavailable in simpler analogs, enables the synthesis of unique, proprietary scaffolds for drug discovery and material science [1].

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
Predicted lipophilicity and metabolic stability profile
ADME assay validation; membrane permeability models
Agrochemical research synthesis
Dual-fluorination pattern for target-site binding and selectivity
Structure-activity relationship (SAR) screening; environmental persistence models
Heterocyclic scaffold construction
Aldehyde handle with unique aryl substitution
Reaction feasibility and product characterization; proprietary scaffold libraries

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